3-Bromo-5-methoxythieno[2,3-c]pyridine
Description
3-Bromo-5-methoxythieno[2,3-c]pyridine is a fused heterocyclic compound comprising a thiophene ring fused to a pyridine ring at the [2,3-c] positions. The bromine atom at position 3 and methoxy group at position 5 enhance its reactivity and utility in pharmaceutical and agrochemical synthesis. Thienopyridines are notable for their aromaticity, planar structure, and ability to participate in cross-coupling reactions, making them valuable intermediates . However, synthetic routes for thieno[2,3-c]pyridines remain underdeveloped compared to other isomers like thieno[2,3-b]pyridine, highlighting the need for further research into their preparation and applications .
Properties
Molecular Formula |
C8H6BrNOS |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
3-bromo-5-methoxythieno[2,3-c]pyridine |
InChI |
InChI=1S/C8H6BrNOS/c1-11-8-2-5-6(9)4-12-7(5)3-10-8/h2-4H,1H3 |
InChI Key |
WXRWXSOIKDLPEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C(=C1)C(=CS2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares 3-Bromo-5-methoxythieno[2,3-c]pyridine with key analogs:
Key Research Findings
Synthetic Accessibility: Thieno[2,3-c]pyridines are less explored than [2,3-b] or [3,2-c] isomers. Engstrom’s method for 4-aminothieno[3,2-c]pyridines (from 4-bromothiophene-3-carboxylic acid) suggests bromine’s role in directing cyclization, which could apply to the target compound .
Reactivity: Bromine in fused systems (e.g., 5-Bromothieno[3,2-b]pyridine) facilitates cross-coupling reactions, a trait likely shared by this compound . Methoxy groups in pyridines (e.g., 3-Bromo-5-Methoxypyridine) act as electron-donating directors, favoring electrophilic substitution at specific positions .
Biological Relevance: Thienopyridines are prominent in drug discovery.
Data Tables
Table 1: Physical Properties of Selected Compounds
| Compound Name | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Solubility |
|---|---|---|---|---|
| 5-Bromothieno[3,2-b]pyridine | 214.08 | Not reported | Not reported | Organic solvents |
| 3-Bromo-5-Methoxypyridine | 188.02 | Not reported | 195 (est.) | DCM, THF |
| 5-Bromo-2-methoxypyridine | 188.02 | Not reported | 195 | Ethanol, DMSO |
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